Product packaging for Lanthanum phosphate(Cat. No.:CAS No. 13778-59-1)

Lanthanum phosphate

Cat. No.: B1630345
CAS No.: 13778-59-1
M. Wt: 233.877 g/mol
InChI Key: LQFNMFDUAPEJRY-UHFFFAOYSA-K
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Description

Historical Context and Discovery

The discovery of this compound is intrinsically linked to the identification of lanthanum itself, which was first isolated in January 1839 by Carl Gustav Mosander at the Karolinska Institute in Stockholm, Sweden. Mosander extracted lanthanum from cerium, which had been discovered in 1803, and named the new element from the Greek word "lanthanein," meaning "to lie hidden" or "to escape notice". This nomenclature proved prophetic, as lanthanum compounds, including this compound, would continue to reveal hidden properties and applications over the subsequent centuries.

The systematic study of this compound compounds began in earnest during the twentieth century as analytical techniques became more sophisticated. The compound gained particular attention due to its occurrence in nature as the mineral rhabdophane, with the chemical formula this compound hydrate. Natural rhabdophane-(La) contains approximately 41.31% lanthanum, 12.28% phosphorus, and includes both lanthanum and cerium in its crystal structure. This natural occurrence provided early researchers with insights into the stability and structure of this compound compounds.

The development of synthetic methods for producing pure this compound marked a significant milestone in materials science research. Early synthesis attempts focused on precipitation methods using various lanthanum precursors and phosphate sources. The complexity of separating lanthanum from other lanthanides presented significant challenges, and pure lanthanum metal was not isolated until 1923. This achievement enabled more controlled synthesis of this compound compounds and facilitated detailed studies of their properties.

Significance in Materials Science Research

This compound has emerged as a compound of exceptional significance in contemporary materials science research, primarily due to its unique combination of chemical stability, optical properties, and structural versatility. The compound demonstrates remarkable resistance to radiation damage and maintains stability over billions of years, as evidenced by natural monazite minerals, making it an ideal candidate for radioactive waste immobilization applications. This extraordinary stability has led researchers to propose this compound as a host matrix for incorporating radioactive elements into crystal lattices, effectively sequestering them from the environment.

The luminescent properties of this compound have revolutionized display and lighting technologies. When doped with rare earth elements such as europium, cerium, or terbium, this compound exhibits intense photoluminescence with high quantum efficiency. Research has demonstrated that this compound doped with europium produces emission spectra with exceptional brightness and color purity, making it invaluable for fluorescent lamps, plasma display panels, and advanced lighting systems. The compound's high refractive index and low solubility in water further enhance its utility in optical applications.

In catalytic applications, this compound serves multiple critical functions in industrial processes. The compound demonstrates excellent performance as a catalyst support in hydrocracking and catalytic reforming operations within petroleum refining. Its unique surface properties and thermal stability enable it to maintain catalytic activity under harsh industrial conditions. Recent research has also explored this compound as a catalyst for biomass conversion, particularly in the formation of 5-hydroxymethylfurfural from cellulose, glucose, and fructose. These applications highlight the compound's versatility in addressing contemporary challenges in sustainable chemistry and renewable energy.

The thermal barrier properties of this compound have attracted significant attention in aerospace and energy applications. Studies using first-principles calculations have revealed that this compound-based alloys exhibit exceptionally low thermal conductivity, making them ideal candidates for thermal barrier coatings. The fundamental physics governing heat conduction in these materials involves complex interactions between anharmonicity and compositional disorder, resulting in unique transport mechanisms that enhance thermal insulation performance.

Fundamental Chemical Characteristics

This compound exhibits a rich variety of chemical and structural characteristics that define its exceptional properties and diverse applications. The compound primarily exists as lanthanum(III) phosphate with the chemical formula this compound, where lanthanum maintains its characteristic +3 oxidation state. The molecular weight of anhydrous this compound is 251.89 grams per mole, while the hydrated form incorporates variable amounts of water molecules in its crystal structure.

The crystalline structure of this compound manifests in two primary forms: the hexagonal rhabdophane structure and the monoclinic monazite structure. The hexagonal form, with the formula this compound hydrate, represents the kinetically favored phase that forms under ambient conditions. This structure features lanthanum atoms in 8-fold coordination with oxygen atoms from phosphate groups and water molecules. The hexagonal structure exhibits space group symmetry and demonstrates remarkable stability in aqueous environments due to its low solubility.

The monoclinic monazite structure represents the thermodynamically stable phase of anhydrous this compound. This structure forms through thermal treatment of the hexagonal phase at temperatures exceeding 600°C. In the monoclinic form, lanthanum atoms adopt 9-fold coordination, resulting in increased density and enhanced thermal stability. The phase transition from hexagonal to monoclinic involves significant structural reorganization, including changes in the coordination environment of both lanthanum and phosphorus atoms.

Property Hexagonal Phase Monoclinic Phase
Crystal System Hexagonal Monoclinic
Coordination Number (La) 8 9
Density (g/cm³) ~5.80 ~6.15
Thermal Stability Stable to ~600°C Stable to >1000°C
Water Content Hydrated Anhydrous
Space Group - P21/n

The chemical bonding in this compound involves primarily ionic interactions between lanthanum cations and phosphate anions, supplemented by coordinate covalent bonds. Infrared spectroscopy reveals characteristic phosphate vibrations, including O=P-O bending modes around 1050 cm⁻¹, P-O stretching vibrations near 950 cm⁻¹, and O-P-O deformation modes at lower frequencies. The presence of water molecules in the hexagonal phase introduces additional O-H stretching and bending vibrations that disappear upon thermal dehydration to the monoclinic form.

The solubility characteristics of this compound contribute significantly to its utility in various applications. The compound demonstrates extremely low solubility in water, with solubility decreasing further in alkaline conditions. This property makes this compound particularly valuable in environmental applications where long-term chemical stability is essential. The compound maintains its structural integrity across a wide pH range, though it can dissociate in strongly acidic environments, a property exploited in pharmaceutical applications.

Thermal analysis reveals that this compound exhibits exceptional thermal stability, with decomposition temperatures exceeding 1000°C for the monoclinic phase. Differential thermal analysis and thermogravimetric analysis demonstrate that the hexagonal-to-monoclinic phase transition occurs gradually between 600°C and 800°C, accompanied by the loss of structural water molecules. This thermal behavior enables the controlled synthesis of specific crystalline phases through precise temperature management during preparation procedures.

The optical properties of this compound depend strongly on its crystalline structure and the presence of dopant ions. Pure this compound appears as a white powder with high optical transparency in the visible spectrum. The compound exhibits a high refractive index, contributing to its utility in optical applications. When doped with rare earth ions, this compound demonstrates intense luminescence with emission wavelengths determined by the specific dopant employed. The host lattice provides an ideal environment for rare earth luminescence due to the low phonon energy of the phosphate framework, which minimizes non-radiative decay processes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula LaO4P B1630345 Lanthanum phosphate CAS No. 13778-59-1

Properties

CAS No.

13778-59-1

Molecular Formula

LaO4P

Molecular Weight

233.877 g/mol

IUPAC Name

lanthanum(3+);phosphate

InChI

InChI=1S/La.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4)/q+3;/p-3

InChI Key

LQFNMFDUAPEJRY-UHFFFAOYSA-K

SMILES

[O-]P(=O)([O-])[O-].[La+3]

Canonical SMILES

[O-]P(=O)([O-])[O-].[La+3]

Other CAS No.

13778-59-1

physical_description

DryPowde

Origin of Product

United States

Scientific Research Applications

Environmental Applications

Phosphate Removal from Water

One of the primary applications of lanthanum phosphate is its use as an adsorbent for the removal of phosphates from wastewater. Excessive phosphates in aquatic environments can lead to eutrophication, which severely impacts water quality and aquatic life.

  • Study Findings : A recent study synthesized lanthanum-modified sepiolite (SEP-La) that demonstrated a remarkable phosphate adsorption capacity of 135.78 mg/g, showing robust recyclability and effectiveness in real wastewater treatment scenarios .
Adsorbent TypeMaximum Adsorption Capacity (mg/g)pH ConditionsRecyclability
SEP-La135.782.0 - 6.067.82% after 6 cycles
La₂(CO₃)₃106.62.0 - 6.0Not specified
  • Mechanism : The adsorption process involves electrostatic interactions and ligand exchange, as evidenced by FT-IR and XRD analyses . This highlights the potential for this compound to be used in low-cost water treatment technologies.

Catalytic Applications

Catalysis in Organic Reactions

This compound has been explored as a catalyst in various chemical reactions, particularly in the formation of valuable organic compounds.

  • Case Study : Research has shown that this compound synthesized via the sol-gel method exhibits catalytic properties that facilitate the conversion of biomass-derived compounds into useful chemicals like hydroxymethylfurfural (HMF) .
Reaction TypeCatalyst UsedYield (%)
HMF FormationLaPO₄Not specified
  • Properties : The dual acidic nature of this compound (Bronsted and Lewis acidity) enhances its catalytic efficiency, making it suitable for various organic transformations .

Biomedical Applications

Fluorescent Imaging and Bio-labeling

In the biomedical field, this compound has been utilized for its fluorescent properties, making it a candidate for bio-imaging and labeling applications.

  • Detection Methodology : A novel method using fluorescence microscopy has been developed to detect this compound deposition in gastroduodenal mucosa, which is particularly relevant for patients undergoing dialysis .
ApplicationMethodologyObservations
Bio-imagingFluorescence MicroscopyClear fluorescence indicating LaPO₄ presence
Histological AnalysisSEM & EDXIdentified crystalline deposits consistent with this compound
  • Health Implications : The accumulation of this compound in patients has raised concerns regarding potential gastric mucosal damage, necessitating further studies on its long-term effects .

Comparison with Similar Compounds

Phosphate Binders in Medicine

Compound Mechanism Efficacy (Serum Phosphate Reduction) Toxicity Concerns Key Studies/Clinical Findings
Lanthanum Carbonate Forms LaPO₄ in the GI tract ~50–57% reduction to target levels Minimal systemic absorption; long-term safety under study Comparable to calcium carbonate in efficacy; survival benefits observed in dialysis patients
Aluminum Hydroxide Forms AlPO₄ Similar binding capacity to La Neurotoxicity, bone disease Largely replaced by La due to toxicity
Calcium Carbonate Forms Ca₃(PO₄)₂ ~30% reduction at 25 weeks Hypercalcemia risk Less effective than La in long-term control

Key Findings :

  • Lanthanum-based binders achieve serum phosphate control comparable to aluminum but with fewer toxicity risks .
  • Long-term studies suggest lanthanum may improve survival in dialysis patients, though mechanisms remain unclear .

Phosphate Adsorbents in Environmental Remediation

Material Adsorption Capacity (mg P/g) pH Range for Efficacy Regeneration Potential Environmental Risks
La-Modified Clay 15–45 3–7 Moderate La leaching at acidic pH
Iron Oxide 10–25 4–8 High Iron sludge disposal challenges
Activated Carbon 5–15 2–9 Low Limited selectivity for phosphate

Key Findings :

  • Lanthanum-modified materials outperform iron- and carbon-based adsorbents in capacity and selectivity, especially in neutral to acidic conditions .
  • Stability of La adsorbents under complex environmental conditions (e.g., competing ions) requires further study .

Nuclear Waste Immobilization Matrices

Compound Leaching Rate (g/cm²/day) Phase Stability Application Scope
Lanthanum Phosphate $ 10^{-7} $–$ 10^{-6} $ High crystallinity Actinide/REE containment
Magnesium Potassium Phosphate (MKP) $ 10^{-6} $–$ 10^{-5} $ Amorphous/crystalline mix Broad-spectrum waste
Borosilicate Glass $ 10^{-5} $–$ 10^{-4} $ Amorphous High-level waste

Key Findings :

  • LaPO₄ exhibits lower radionuclide leaching rates than MKP or borosilicate glass, attributed to its crystalline structure mimicking natural monazite minerals .
  • MKP is favored for ease of processing but lacks LaPO₄’s long-term hydrolytic stability .

Preparation Methods

Lanthanum Oxide Purification

  • HCl Dissolution : 20–23% HCl reacts with La₂O₃ at 80–90°C, yielding LaCl₃.
  • Metastannic Acid Treatment : Addition of H₂SnO₃ (1/500–1/1000 La₂O₃ mass) to adsorb Fe, Co, Ni, and Cr impurities.
  • Filtration : Supernatant filtered to achieve <0.1 ppm transition metal content.

Phosphate Precipitation

  • Phosphoric Acid Addition : 10–15% H₃PO₄ mixed with purified LaCl₃ at 70–80°C.
  • Ammonia Gelation : Gradual NH₃ addition (pH 2–3) to form LaPO₄ nuclei, followed by 2–3 hours of aging.
  • Washing/Drying : Filter pressing with 2,000-mesh cloth and drying at 120°C.

Process Outcomes :

Parameter Value
Purity >99.9% LaPO₄
Particle Size 50–70 nm (SEM)
Chloride Residue <0.02%

This method’s scalability is evidenced by batch sizes exceeding 100 kg, with applications in optical glass and catalyst supports.

Sol–Gel Synthesis of Nanocrystalline LaPO₄

Sol–gel techniques produce high-surface-area LaPO₄ suitable for catalytic applications. A 2007 study achieved rod-shaped nanocrystals via room-temperature gelation:

  • Precursor Solution : LaCl₃·7H₂O and H₃PO₄ mixed in a 1:1 molar ratio.
  • Ammonia-Induced Gelation : NH₄OH added dropwise until pH 9–10, forming a translucent gel.
  • Calcination : Gel dried at 100°C and calcined at 400°C for 4 hours.

Structural Properties :

  • Crystallite Size : 11 nm (Scherrer equation).
  • Surface Area : 100 m²/g (BET).
  • Morphology : Rod-shaped particles, 40 nm length (TEM).

The material exhibited exceptional Lewis acidity (85% yield in acetal formation reactions), attributed to surface La³⁺ sites. AFM studies of sol-derived coatings revealed uniform 55 nm thick films, highlighting potential for thin-film applications.

Comparative Analysis of Synthesis Methods

Table 1: Method-Specific Advantages and Limitations

Method Temperature (°C) Particle Size (nm) Surface Area (m²/g) Scalability
Hydrothermal 180 30–40 112 Moderate
Precipitation 80–90 50–70 45 High
Sol–Gel 25 (gelation) 11–40 100 Low
  • Hydrothermal : Ideal for nanocomposites but energy-intensive.
  • Precipitation : Cost-effective for bulk synthesis but limited surface area.
  • Sol–Gel : Superior surface properties but requires post-calcinations.

Q & A

Basic Research Questions

Q. What are the optimal synthesis methods for lanthanum phosphate hydrates (LaPO₄·nH₂O), and how do reaction conditions influence crystallinity and particle size?

  • Methodological Answer: LaPO₄·nH₂O is typically synthesized via precipitation by mixing stoichiometric aqueous solutions of lanthanum nitrate (La(NO₃)₃) and ammonium phosphate (NH₄H₂PO₄). For example, a 0.064 M La(NO₃)₃ solution added to an equimolar NH₄H₂PO₄ solution under magnetic stirring yields a semi-transparent sol, which can be aged or calcined to control hydration states and crystallinity . Particle size (40–50 µm) and surface area are influenced by stirring duration, pH, and post-synthesis treatments like calcination .

Q. How does lanthanum substitution affect the acid/base resistance and structural stability of phosphate-based materials?

  • Methodological Answer: Incorporating La³⁺ into phosphate matrices (e.g., nickel or cobalt phosphates) increases specific surface area and enhances resistance to acidic/alkaline degradation. For instance, La substitution in Ni/Co-phosphate pigments reduces dissolution rates by 30–50% in 1 M HCl/NaOH, attributed to stronger La–O–P bonding compared to transition-metal–phosphate bonds. Colorimetric analysis also shows whitening effects due to reduced d-orbital electronic transitions in substituted materials .

Q. What standardized protocols exist for characterizing LaPO₄’s adsorption capacity for phosphate ions in aqueous systems?

  • Methodological Answer: Batch adsorption experiments are conducted at controlled pH (3–10), with LaPO₄ doses (0.1–2 g/L) agitated with phosphate solutions. Post-adsorption, residual phosphate is quantified via ion chromatography or UV-Vis spectroscopy (e.g., molybdenum-blue method). Langmuir/Freundlich models are applied to determine maximum adsorption capacities (Qmax), which range from 15–45 mg P/g for LaPO₄-based adsorbents .

Advanced Research Questions

Q. How do contradictions in clinical data on LaPO₄’s survival benefits in CKD patients inform experimental design for future studies?

  • Methodological Answer: While LaPO₄-based binders (e.g., lanthanum carbonate) reduce serum phosphate in chronic kidney disease (CKD), survival benefits in trials (e.g., adjusted HR = 0.65) were not fully explained by phosphorus control alone . Future studies should:

  • Include biomarkers beyond phosphorus (e.g., fibroblast growth factor 23 (FGF23), vascular calcification scores).
  • Use randomized crossover designs with strict dietary phosphate controls to isolate drug effects .
  • Table: Key Parameters in CKD Clinical Trials with LaPO₄ Binders
ParameterLanthanum CarbonateCalcium-Based Binders
Serum P Reduction~1.2 mg/dL~1.0 mg/dL
FGF23 Reduction30–40%No significant change
Survival BenefitHR 0.65–0.85HR 1.0 (reference)

Q. What mechanisms underlie the pH-dependent selectivity of LaPO₄ adsorbents for phosphate, and how can material stability be improved in complex aqueous matrices?

  • Methodological Answer: LaPO₄ exhibits high phosphate affinity across pH 3–7 due to La³⁺’s Lewis acid behavior, forming inner-sphere complexes with HPO₄²⁻/PO₄³⁻. However, La leaching (>0.1 mg/L) occurs at pH < 3, reducing reusability. Strategies to enhance stability:

  • Composite fabrication with alginate or carbon matrices to buffer acidic conditions.
  • Post-synthesis crosslinking with glutaraldehyde or silica coatings .

Q. How can conflicting data on LaPO₄’s role in bone toxicity (e.g., juvenile animal studies) be reconciled in preclinical models?

  • Methodological Answer: Juvenile animal studies report La deposition in bone growth plates, raising safety concerns. To address this:

  • Use isotopic tracing (e.g., ¹³⁸La) to quantify bone uptake vs. excretion in longitudinal models.
  • Compare LaPO₄ with other non-calcium binders (e.g., sevelamer) in dual-energy X-ray absorptiometry (DEXA) scans to assess bone mineral density changes .

Methodological Best Practices

  • Data Interpretation : When analyzing adsorption isotherms, use modified Langmuir models to account for LaPO₄’s heterogeneous surface sites .
  • Experimental Controls : In clinical studies, pair LaPO₄ treatment groups with standardized low-phosphate diets (800–1000 mg/day) to minimize confounding variables .

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